Bronze

Overview

Description

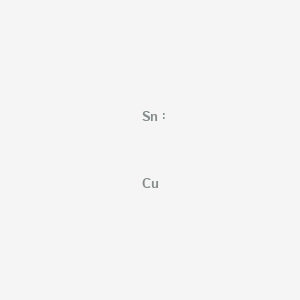

Bronze is an alloy traditionally composed of copper and tin. Modern this compound typically consists of 88 percent copper and about 12 percent tin . This alloy is historically significant and continues to find wide applications due to its unique properties. The earliest this compound artifacts date back to around 4500 BCE, with its use becoming more common during the this compound Age . This compound is harder than copper, more fusible, and more resistant to corrosion, making it a valuable material for various applications .

Mechanism of Action

Target of Action

Bronze, an alloy typically composed of 90 percent copper and 10 percent tin , primarily targets microorganisms. Its antimicrobial properties have been exploited since ancient civilizations . The primary targets of this compound are the cells of these microorganisms, including bacteria, fungi, and viruses .

Mode of Action

This compound interacts with its targets through a process known as the oligodynamic effect . This effect involves the release of copper ions from the this compound surface, which are toxic to microorganisms . The main mechanisms of bactericidal activity include the generation of reactive oxygen species (ROS), which irreversibly damage membranes . For fungi, the mechanism involves the physical deterioration of the membrane and copper ion influx .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the disruption of essential cellular processes in microorganisms. The copper ions released from this compound can lead to RNA degradation and membrane disruption in enveloped viruses . In bacteria, these ions can interfere with vital biochemical pathways, leading to cell death .

Pharmacokinetics

These ions can then interact with microorganisms in the environment, leading to their destruction .

Result of Action

The result of this compound’s action is the destruction of microorganisms, leading to a reduction in microbial populations on the this compound surface . This makes this compound a valuable material for objects that require natural antimicrobial properties, such as door handles, railings, and other frequently touched surfaces.

Action Environment

The efficacy of this compound’s antimicrobial action can be influenced by environmental factors. For instance, the presence of moisture can enhance the release of copper ions from the this compound surface, potentially increasing its antimicrobial efficacy . .

Preparation Methods

Bronze can be prepared through several methods, including traditional casting and modern additive manufacturing techniques.

Traditional Casting: This involves melting copper and tin together in a furnace and pouring the molten alloy into molds to form the desired shapes.

Additive Manufacturing: Modern methods such as selective laser melting (SLM), electron beam melting (EBM), and binder jetting (BJT) are used to create complex this compound parts. For instance, this compound feedstocks can be prepared using paraffin-based binders, which are then extrusion printed to obtain green parts. .

Chemical Reactions Analysis

Bronze undergoes several types of chemical reactions, primarily oxidation and corrosion.

Oxidation: Upon exposure to air, this compound oxidizes, forming a protective layer of copper oxide, which eventually becomes copper carbonate. This patina protects the interior metal from further corrosion.

This compound Disease: In the presence of chlorides, such as from seawater, this compound can suffer from “this compound disease,” where copper chlorides form and cause progressive corrosion.

Scientific Research Applications

Bronze has a wide range of applications in scientific research and various industries:

Archaeometallurgy: Studies focus on determining the geological origin of the constituent metals and their movement from producer to consumer sites.

Art and Sculpture: This compound’s malleability and ability to capture intricate details make it a preferred material for artists and sculptors.

Electrical Applications: Due to its conductivity, this compound is used in the production of connectors, switches, and other electrical components.

Mechanical Engineering: This compound is used in bearings, bushings, and other components due to its low friction and wear resistance.

Comparison with Similar Compounds

Bronze is often compared with other copper alloys, such as brass and aluminum this compound:

Brass: Composed of copper and zinc, brass has a yellowish-gold color and is more malleable than this compound.

Aluminum this compound: Contains aluminum instead of tin, offering higher strength and corrosion resistance.

Phosphor this compound: Contains a small amount of phosphorus, which enhances its strength and wear resistance.

This compound’s unique combination of hardness, corrosion resistance, and historical significance sets it apart from these similar compounds.

Properties

IUPAC Name |

copper;tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNSUQLRTQLHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

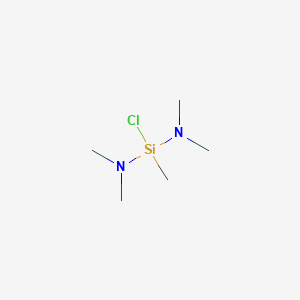

[Cu].[Sn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39445-33-5, 12019-69-1 | |

| Record name | Copper, compd. with tin (4:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39445-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Copper, compd. with tin (6:5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12019-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12597-70-5 | |

| Record name | Bronze | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012597705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bronze | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the basic composition of bronze?

A1: this compound is primarily an alloy of copper (Cu) and tin (Sn). []

Q2: Are there variations in this compound composition?

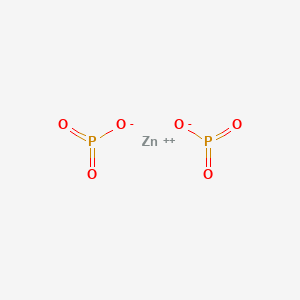

A2: Yes, the proportions of copper and tin can vary, leading to different types of this compound with distinct properties. For instance, high-tin bronzes used in ancient weapons often contained higher tin content for increased hardness. [] Additionally, other elements like lead (Pb), zinc (Zn), arsenic (As), aluminum (Al), manganese (Mn), nickel (Ni), and silicon (Si) can be added to modify specific characteristics. [, , , , ]

Q3: What makes this compound suitable for various applications?

A3: this compound exhibits desirable properties such as corrosion resistance, hardness, and a relatively low melting point. [, ]

Q4: What are some historical and modern applications of this compound?

A4: Historically, this compound played a crucial role in tool making, weaponry, and artistic creations due to its favorable casting properties and durability. [, , , , ] Today, this compound finds use in bearings, marine applications, musical instruments, and sculptures, capitalizing on its corrosion resistance and aesthetic appeal. [, , , ]

Q5: What is "this compound disease" and how does it affect this compound artifacts?

A5: this compound disease refers to a type of corrosion characterized by the formation of green, powdery copper chloride compounds like atacamite and paratacamite on the surface of this compound objects. It's primarily triggered by chloride ions (Cl-), leading to the progressive deterioration of the artifact. []

Q6: How do archaeologists determine the origin of ancient this compound artifacts?

A6: Analyzing trace elements in this compound, alongside lead (Pb) isotope ratios, can provide valuable clues about the provenance of the copper ore used in its production. [, ] This analysis helps trace ancient trade routes and understand cultural exchange related to this compound production and use.

Q7: What can archaeological finds tell us about this compound-age societies?

A7: Excavations of this compound artifacts, including tools, weapons, and ceremonial objects, offer insights into past technological advancements, social structures, trade networks, and cultural practices during the this compound Age. [, , , , , , , ]

Q8: How is modern technology being used to study this compound?

A8: Advanced techniques like inductively coupled plasma atomic emission spectrometry (ICP-AES), scanning electron microscopy (SEM), and energy dispersive X-ray spectroscopy (EDS) are employed to analyze the composition, microstructure, and corrosion processes in this compound. [, , , ]

Q9: What are some contemporary research areas related to this compound?

A9: Research focuses on developing new this compound alloys with improved properties like wear resistance, exploring eco-friendly corrosion inhibitors, and understanding the degradation mechanisms of this compound artifacts to aid in their preservation. [, ]

Q10: What are the environmental implications of this compound production and disposal?

A10: Mining copper and tin ores for this compound production can lead to habitat destruction and pollution. [] Responsible mining practices and efficient recycling strategies are crucial to mitigate these impacts. [] Research is ongoing to explore alternative materials and sustainable production methods. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-hydroxypropan-2-yl-(4-methylphenyl)amino]propan-1-ol](/img/structure/B77362.png)